The systematic IUPAC name for this compound is (2E)-1,1,1,2,3,4,4,4-octafluorobut-2-ene, designating a four-carbon chain (butene) with eight fluorine substituents and a double bond between carbons 2 and 3. The "(2E)" prefix specifies the trans configuration of the fluorine atoms across the double bond. The molecular structure is represented as:$$\ce{CF3-C(F)=C(F)-CF3}$$This linear arrangement features two trifluoromethyl groups ($\ce{CF3}$) attached to the sp²-hybridized carbons of the ethene unit. The canonical SMILES notation is C(=C(C(F)(F)F)F)(C(F)(F)F)F, while the isomeric SMILES C(=C(/C(F)(F)F)\F)(\C(F)(F)F)/F explicitly denotes the E configuration [4] [8] [9].
The compound is uniquely identified by CAS Registry Number 360-89-4, validated through the CAS check-digit algorithm:(5×3 + 4×6 + 3×0 + 2×8 + 1×9) = 64; 64 mod 10 = 4 [6]. Its molecular formula is $\ce{C4F8}$, with a molecular weight of 200.0300 g/mol as confirmed by mass spectrometry and computational chemistry [1] [2] [7].
Table 1: Registry Verification Data
| Parameter | Value |
|---|---|
| CAS Registry Number | 360-89-4 |
| Molecular Formula | C₄F₈ |
| Exact Mass | 199.987 g/mol |
| EU EINECS Number | 206-640-9 |
This compound is marketed under multiple aliases:
Industrial designations include FC-1318, R 1318, R 1318my, and UN 2422 (transport identifier) [1] [3] [4]. Regulatory codes like HTN 2903.49.0000 (Harmonized Tariff Number) and TSCA listing confirm its commercial status [3] [6].
Octafluoro-2-butene exhibits geometric isomerism due to restricted rotation around its double bond. The E isomer (trans configuration) is predominant in industrial samples, with fluorine atoms oriented diagonally opposite across the double bond. The Z isomer (cis configuration) is less stable and rarely isolated. Computational models confirm the E isomer’s lower energy state, attributed to minimized steric repulsion between the bulky $\ce{CF3}$ groups [1] [9].
Table 2: Stereoisomer Specifications
| Isomer | CAS Number | SMILES Notation | Configuration |
|---|---|---|---|
| (2E) | 360-89-4 | C(=C(/C(F)(F)F)\F)(\C(F)(F)F)/F | Trans |
| (2Z) | 1516-64-9 | C(=C(\C(F)(F)F)/F)(C(F)(F)F)/F | Cis |
Physical and Chemical Properties
CAS No.: 60-24-2
CAS No.: 152405-02-2
CAS No.: 152885-09-1
CAS No.: 463-82-1
CAS No.:
CAS No.: